molecular formula C16H15ClO2 B12776167 1,1'-Biphenyl-4-carboxylic acid, 2'-chloro-, 1-methylethyl ester CAS No. 83938-07-2

1,1'-Biphenyl-4-carboxylic acid, 2'-chloro-, 1-methylethyl ester

Cat. No.: B12776167
CAS No.: 83938-07-2
M. Wt: 274.74 g/mol
InChI Key: JJPBNEXTWRWHSN-UHFFFAOYSA-N
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Description

1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 1-methylethyl ester is an organic compound with a complex structure It is a derivative of biphenyl, where one of the phenyl rings is substituted with a carboxylic acid group and a chlorine atom, and the carboxylic acid is esterified with isopropanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 1-methylethyl ester typically involves the esterification of 1,1’-Biphenyl-4-carboxylic acid with isopropanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 1-methylethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and isopropanol in the presence of an acid or base.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The biphenyl structure can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: 1,1’-Biphenyl-4-carboxylic acid and isopropanol.

    Substitution: Various substituted biphenyl derivatives.

    Oxidation: Biphenyl quinones.

    Reduction: Reduced biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets. The chlorine atom can also participate in binding interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl-4-carboxylic acid: The parent compound without the ester and chlorine substitutions.

    2’-Chloro-1,1’-biphenyl: A similar compound lacking the carboxylic acid group.

    1,1’-Biphenyl-4-carboxylic acid, methyl ester: An esterified derivative with a methyl group instead of isopropanol.

Uniqueness

1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 1-methylethyl ester is unique due to the combination of the ester, carboxylic acid, and chlorine substitutions, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the simpler derivatives.

Properties

CAS No.

83938-07-2

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

propan-2-yl 4-(2-chlorophenyl)benzoate

InChI

InChI=1S/C16H15ClO2/c1-11(2)19-16(18)13-9-7-12(8-10-13)14-5-3-4-6-15(14)17/h3-11H,1-2H3

InChI Key

JJPBNEXTWRWHSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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